![molecular formula C27H20Cl2N2O2 B11977809 7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-40-4](/img/structure/B11977809.png)
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C27H20Cl2N2O2 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
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Biological Activity
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 303060-40-4) is a complex organic compound recognized for its potential biological activities. Its unique structural features, including dichloro and methoxy substituents and a pyrazolo-benzoxazine core, suggest significant implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of the compound is C27H20Cl2N2O2 with a molecular weight of 475.37 g/mol. The presence of halogen atoms and functional groups enhances its reactivity and pharmacological properties.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 303060-40-4 |
Molecular Formula | C27H20Cl2N2O2 |
Molecular Weight | 475.37 g/mol |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds structurally similar to this compound. These include:
Anticancer Activity:
Compounds with similar structures have demonstrated anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]quinoline have been reported to exhibit significant cytotoxicity against several cancer types due to their ability to inhibit key signaling pathways involved in tumor progression .
Antimicrobial Activity:
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy and chloro groups have been linked to moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition:
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed in related compounds. This suggests that this compound may also exhibit similar enzyme inhibition capabilities which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Potential
A study evaluating the anticancer activity of various pyrazolo derivatives found that compounds with dichloro substitutions exhibited enhanced cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of substituted pyrazolo compounds revealed that those with methoxy groups showed significant inhibition against Bacillus subtilis and Salmonella typhi, suggesting that the presence of these substituents may enhance interaction with bacterial targets .
Case Study 3: Enzyme Inhibition Studies
In a comparative analysis of enzyme inhibitors, compounds similar to this compound were evaluated for their AChE inhibitory potential. Results indicated that these compounds could serve as leads for developing new therapeutic agents for Alzheimer’s disease .
Scientific Research Applications
Antitumor Activity
Preliminary studies suggest that 7,9-dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibits significant antitumor properties. Research indicates that it may interact with various molecular targets involved in cancer pathways, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
This compound also shows potential anti-inflammatory activities. It may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory conditions. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22–0.25 μg/mL against various pathogens.
- The compound has shown synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor effects | Demonstrated significant cytotoxicity against cancer cell lines in vitro. |
Study 2 | Anti-inflammatory activity | Inhibited TNF-alpha production in macrophages. |
Study 3 | Antimicrobial activity | Exhibited potent activity against Gram-positive bacteria with low MIC values. |
These findings underscore the compound's potential as a lead candidate for drug development across multiple therapeutic areas.
Properties
CAS No. |
303060-40-4 |
---|---|
Molecular Formula |
C27H20Cl2N2O2 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
7,9-dichloro-5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H20Cl2N2O2/c1-32-21-10-8-17(9-11-21)27-31-25(22-13-20(28)14-23(29)26(22)33-27)15-24(30-31)19-7-6-16-4-2-3-5-18(16)12-19/h2-14,25,27H,15H2,1H3 |
InChI Key |
MMACOWSOHGQJES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl |
Origin of Product |
United States |
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